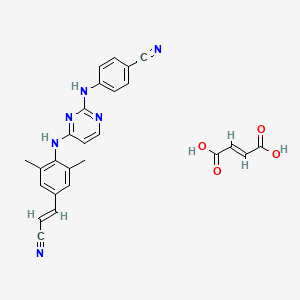

Rilpivirine Fumarate Salt

Vue d'ensemble

Description

Rilpivirine Fumarate Salt is a pharmaceutical compound used primarily in the treatment of human immunodeficiency virus type 1 (HIV-1) infections. It is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV-1 . This compound is known for its high potency, longer half-life, and reduced side-effect profile compared to older NNRTIs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Rilpivirine involves the reaction between (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride and 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile in acetonitrile under reflux conditions . This reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The process has been optimized to improve yield and reduce reaction time, including the use of microwave-promoted methods .

Industrial Production Methods

Industrial production of Rilpivirine Fumarate Salt involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce the compound in bulk quantities, ensuring high purity and consistency. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .

Analyse Des Réactions Chimiques

Acid-Base Reactions and Salt Formation

Rilpivirine fumarate salt is synthesized by reacting rilpivirine base with fumaric acid. This salt formation enhances solubility and stability for pharmaceutical formulations. Key observations include:

-

Protonation Sites : The pyrimidine and aromatic amine groups in rilpivirine participate in acid-base interactions with fumaric acid .

-

Stability in Aqueous Media : The salt demonstrates limited hydrolysis under physiological pH (1.2–6.8), but degradation accelerates under strongly acidic or alkaline conditions .

Thermal Decomposition

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal the following thermal behavior:

| Condition | Observation | Source |

|---|---|---|

| >290°C (decomposition) | Irreversible degradation via carbonization | |

| 140–150°C (prolonged) | Stable during synthesis steps |

Photodegradation

Rilpivirine fumarate exhibits sensitivity to UV light:

-

Primary Pathway : Photo-oxidation of the acrylonitrile moiety generates cyanide-related byproducts .

-

Mitigation : Formulations require light-resistant packaging to prevent degradation .

Hydrolysis and Solvent Interactions

-

Hydrolytic Stability :

-

Solubility Profile :

Reactivity in Synthetic Processes

The synthesis of rilpivirine fumarate involves multi-step reactions:

-

Intermediate Formation :

-

Coupling Reaction :

-

Salt Formation :

Compatibility with Excipients

Studies highlight incompatibility with strong oxidizing agents and reducing sugars, leading to:

Applications De Recherche Scientifique

Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat human immunodeficiency virus type 1 (HIV-1) . It is often available as the monohydrochloride salt under the brand name EDURANTTM in tablet form . While the query specifies "Rilpivirine Fumarate Salt," the provided search results primarily discuss rilpivirine and its hydrochloride salt.

Pharmaceutical Applications

- Treatment of HIV-1: Rilpivirine is approved for the treatment of HIV-1 as a non-nucleoside reverse transcriptase inhibitor (NNRTI) .

-

Combination Therapy: Rilpivirine is often used in combination with other antiretroviral drugs. A study mentions a single-tablet regimen of Dolutegravir plus Rilpivirine, which has demonstrated effectiveness and safety in treatment-experienced individuals living with HIV .

Real-world evidence studies demonstrate the safety and effectiveness of drugs based on data from a broad patient base in routine clinical settings . -

Efficacy: A real-world multicenter study showed that a two-drug regimen (2DR) with rilpivirine (RPV) plus Dolutegravir (DTG) had similar effectiveness in treatment-experienced patients as three-drug regimens (3DRs) . The effectiveness was 96.2% by intention-to-treat (ITT) analysis .

Virological failure was observed in 0.69% of patients, with minor issues (blips) in 3.5% . - Improved Lipid Profile: The mean lipid profile improved with Rilpivirine/Dolutegravir, showing reductions in TC/HDLc ratio and LDLc .

Rilpivirine Synthesis and Purification

- Improved Processes: There are improved processes for preparing rilpivirine or its pharmaceutically acceptable salts, which leads to high product yield and quality . These improvements include the use of phase transfer catalysts and purification techniques .

- Purification Methods: Purification methods involve either purification of rilpivirine free base in one or more solvents or the formation of acid addition salts of rilpivirine free base . The purification of rilpivirine free base can be done with a novel solvent system, which minimizes impurities, including the unwanted Z-isomer, without hot filtrations .

- Salts of Rilpivirine: The invention also provides acid addition salts of rilpivirine and processes for their preparation . Examples include rilpivirine salicylate salt and rilpivirine glycolate salt .

- Purity: Processes can yield rilpivirine acid addition salts with a chemical purity of at least about 99.8%, as measured by HPLC . The purification process can yield rilpivirine or its pharmaceutically acceptable salts substantially free of its Z-isomer . The hydrochloride salt obtained may have a purity equal to or greater than about 99.5%, as determined by HPLC .

Mécanisme D'action

Rilpivirine Fumarate Salt exerts its effects by binding to the reverse transcriptase enzyme of HIV-1, thereby inhibiting its activity. This non-competitive inhibition prevents the enzyme from converting viral RNA into DNA, a crucial step in the replication cycle of HIV-1 . The compound’s high potency and flexibility in binding to the enzyme’s active site contribute to its effectiveness and reduced likelihood of resistance development .

Comparaison Avec Des Composés Similaires

Similar Compounds

Etravirine: Another NNRTI with a similar mechanism of action but different binding properties.

Efavirenz: An older NNRTI with a higher side-effect profile and shorter half-life.

Nevirapine: One of the first NNRTIs developed, with a different resistance profile compared to Rilpivirine.

Uniqueness

Rilpivirine Fumarate Salt stands out due to its higher potency, longer half-life, and reduced side-effect profile compared to older NNRTIs like Efavirenz and Nevirapine . Its ability to maintain effectiveness against various mutant strains of HIV-1 also makes it a valuable option in antiretroviral therapy .

Activité Biologique

Rilpivirine fumarate salt is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used primarily in the treatment of HIV-1. This compound exhibits significant antiviral activity and has been studied extensively for its efficacy, safety, and mechanisms of action. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, resistance patterns, and clinical case studies.

Rilpivirine functions by inhibiting the reverse transcriptase enzyme of HIV-1 in a non-competitive manner. It binds to the NNRTI binding pocket on the enzyme, inducing conformational changes that impair its function. This action effectively blocks both RNA and DNA-dependent DNA polymerase activities, crucial for viral replication. Importantly, rilpivirine does not inhibit human DNA polymerases α, β, or γ, which minimizes potential toxicity to host cells .

Pharmacodynamics

Antiviral Activity:

Rilpivirine demonstrates potent activity against a range of wild-type HIV-1 strains and certain NNRTI-resistant variants. Its structure allows it to maintain effectiveness even against viruses that have developed resistance to first-generation NNRTIs like efavirenz and nevirapine .

Resistance Mechanisms:

Resistance to rilpivirine can arise through specific mutations in the reverse transcriptase gene, notably E138K and M184I. These mutations can significantly reduce the drug's efficacy, leading to virological failure . However, rilpivirine retains activity against many other resistant strains due to its unique binding characteristics .

Pharmacokinetics

Rilpivirine is administered orally, with a recommended dose of 25 mg once daily. It reaches peak plasma concentration (Cmax) approximately 3-4 hours after administration. Studies indicate that the mean area under the curve (AUC) for rilpivirine is 2235 ± 851 ng*h/mL, with Cmax values of 247 ng/mL in healthy subjects and 138.6 ng/mL in HIV-infected patients .

Table 1: Pharmacokinetic Profile of Rilpivirine

| Parameter | Value |

|---|---|

| Recommended Dose | 25 mg once daily |

| Time to Cmax | 3-4 hours |

| Mean AUC | 2235 ± 851 ng*h/mL |

| Cmax (Healthy Subjects) | 247 ng/mL |

| Cmax (HIV Patients) | 138.6 ng/mL |

Clinical Efficacy

Case Studies:

- SWORD Trials: The SWORD-1 and SWORD-2 trials evaluated the efficacy of switching from a three-drug regimen to a two-drug regimen comprising dolutegravir and rilpivirine. Results indicated non-inferiority in maintaining viral suppression over 48 weeks .

- Real-World Evidence: A multicenter study reported an effectiveness rate of 96.2% for patients on a rilpivirine-based regimen over a median follow-up of 14 months. Virological failures were rare (0.69%), demonstrating strong real-world efficacy .

Safety Profile

Rilpivirine is generally well-tolerated, with common side effects including headache and insomnia. Notably, it has been shown not to significantly prolong the QTc interval at therapeutic doses; however, higher doses may lead to modest prolongation .

Table 2: Summary of Adverse Effects

| Adverse Effect | Incidence (%) |

|---|---|

| Headache | Common |

| Insomnia | Common |

| QTc Prolongation | Dose-dependent |

Propriétés

IUPAC Name |

(E)-but-2-enedioic acid;4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6.C4H4O4/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;5-3(6)1-2-4(7)8/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1-2H,(H,5,6)(H,7,8)/b4-3+;2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAODINWNSISMP-AVRNHWNZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N.C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.